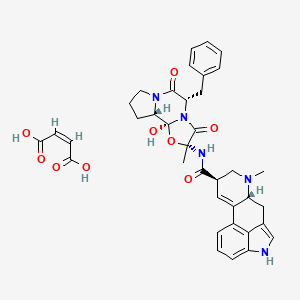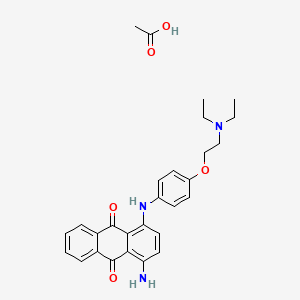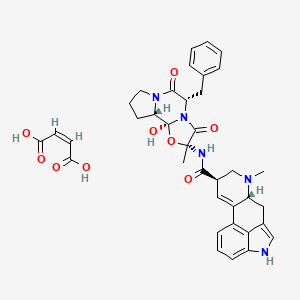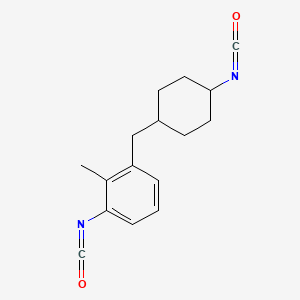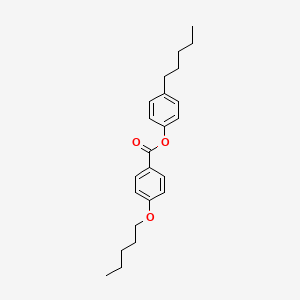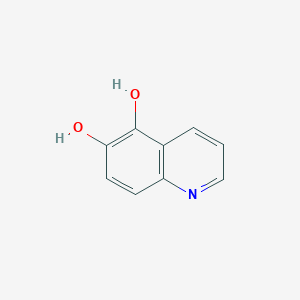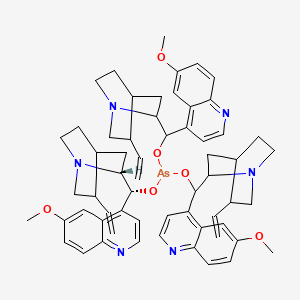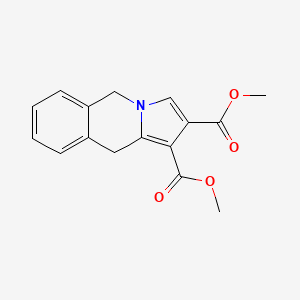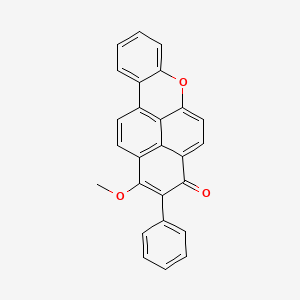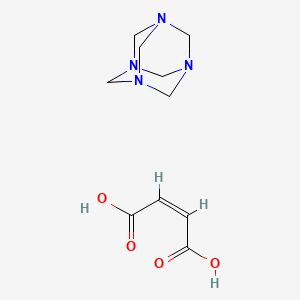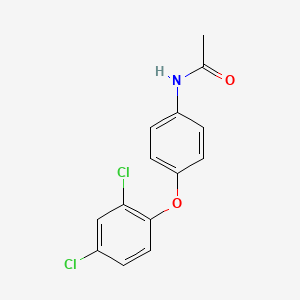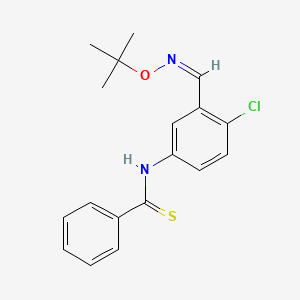
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenecarbothioamide core with a 4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- typically involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The reaction is carried out in solvents such as dry toluene or p-dioxane . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenic and sulfinic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as toluene, p-dioxane, and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfenic and sulfinic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It may be used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- involves its interaction with molecular targets and pathways within cells. In cancer research, the compound has been found to induce apoptosis through caspase activation, leading to cell death . This mechanism is crucial for its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Imidazole derivatives: These compounds also exhibit biological activity and are used in various therapeutic applications.
Uniqueness
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
178870-31-0 |
|---|---|
Molekularformel |
C18H19ClN2OS |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H19ClN2OS/c1-18(2,3)22-20-12-14-11-15(9-10-16(14)19)21-17(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)/b20-12- |
InChI-Schlüssel |
LHSQNTXAIGVGEO-NDENLUEZSA-N |
Isomerische SMILES |
CC(C)(C)O/N=C\C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Kanonische SMILES |
CC(C)(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
